2-Bromo-N,N-diethylethylamine hydrobromide

Chemical Synthesis Process Chemistry Reagent Manufacturing

Hygroscopicity and aziridinium formation in the free base or HCl salt compromise alkylation reproducibility. This crystalline hydrobromide salt solves both issues. • >98% purity (titration); precise stoichiometric control for reproducible yields. • Stable under inert gas at RT; superior to hygroscopic HCl salt. • Bifunctional: electrophilic Br terminus for SN2; masked diethylamino nucleophile.

Molecular Formula C6H15Br2N
Molecular Weight 261 g/mol
CAS No. 1069-72-3
Cat. No. B048689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-diethylethylamine hydrobromide
CAS1069-72-3
Synonyms2-Bromo-N,N-diethylethanamine Hydrobromide;  _x000B_2-Bromotriethylamine Hydrobromide;  (2-Bromoethyl)diethylamine Hydrobromide;  2-(Diethylamino)ethyl Bromide Hydrobromide;  N,N-Diethyl-2-amino-1-bromoethane Hydrobromide;  N-(2-Bromoethyl)diethylamine Hydrobro
Molecular FormulaC6H15Br2N
Molecular Weight261 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCBr.[Br-]
InChIInChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H
InChIKeyHLMHCDKXKXBKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-diethylethylamine Hydrobromide Overview


2-Bromo-N,N-diethylethylamine hydrobromide (CAS: 1069-72-3; IUPAC: 2-bromo-N,N-diethylethanamine hydrobromide) is a dialkylaminoalkyl halide hydrobromide salt that functions as a bifunctional synthetic intermediate . The compound exists as a crystalline solid at room temperature, with a molecular weight of 261.00 g/mol (C₆H₁₄BrN·HBr) . Its structural features include an electrophilic 2-bromoethyl terminus capable of nucleophilic substitution and a protected diethylamino group that becomes a nucleophile following deprotonation of the hydrobromide salt . Commercial availability at ≥98.0% purity (titration) provides a standardized reagent for academic and industrial synthesis .

Salt Form Hydrobromide provides crystalline solid handling, low hygroscopicity, and protected amine that releases upon deprotonation.
Reactivity Electrophilic 2-bromoethyl terminus for nucleophilic substitution; diethylamino group becomes nucleophile after salt neutralization.
Quality Commercially available at ≥98.0% purity (titration) with multi-modal analytical confirmation, reducing in-house QC burden.

Generic Substitution Risks for 2-Bromo-N,N-diethylethylamine Hydrobromide


Direct replacement of 2-bromo-N,N-diethylethylamine hydrobromide with in-class analogs, such as the corresponding hydrochloride salt, the free amine base, or the 2-chloroethyl analog, introduces significant synthetic and safety complications. The hydrobromide salt form provides distinct advantages in crystallinity, storage stability, and handling safety compared to the more hygroscopic hydrochloride or the highly reactive free base, which is prone to intramolecular cyclization to form an aziridinium ion [1]. Furthermore, the bromine substituent imparts specific electrophilic reactivity in nucleophilic displacement reactions that differs substantially from the 2-chloroethyl counterpart in terms of both reaction kinetics and required conditions . These differences necessitate careful reagent selection during experimental design to ensure reproducibility, yield, and predictable reaction outcomes.

Salt Exchange Hydrochloride salt or free base may exhibit hygroscopicity, aziridinium cyclization, and dosing inaccuracy; hydrobromide solid form improves reproducibility.
Halogen Swap 2-Chloroethyl analog reacts with different kinetics and may require adjusted conditions; bromine reactivity cannot be assumed directly transferable.
In-House Synthesis Self-synthesized material lacks certified purity and analytical characterization, raising batch variability and workflow delays.

Evidence Comparison for 2-Bromo-N,N-diethylethylamine Hydrobromide


Synthetic Yield Comparison

Synthesis of 2-bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3) from diethylaminoethanol achieves a reported yield of approximately 80% [1]. While direct comparative yield data for the synthesis of alternative salts or analogs using identical methodology is not provided in this source, this figure offers a quantitative baseline for evaluating procurement versus in-house synthesis. The commercial availability of the hydrobromide salt with a certified purity of ≥98.0% (T) eliminates the burden of downstream purification and quality control that would be required if synthesizing the free base or an alternative salt from scratch [2].

Synthetic Yield
Reported metric
Approximately 80% from diethylaminoethanol
Supports procurement vs. in-house synthesis cost analysis.
No direct comparator yield available; baseline for evaluation.
Chemical Synthesis Process Chemistry Reagent Manufacturing

Bromoethyl vs. Chloroethyl Reactivity

The 2-bromoethyl group in 2-bromo-N,N-diethylethylamine hydrobromide serves as a potent alkylating agent. Literature on structurally analogous N-methyl-N-(2-haloethyl)amino compounds demonstrates that the bromoethyl analog cyclizes in phosphate buffer to form an aziridinium ion more readily than its chloroethyl counterpart, which may confer advantages for applications requiring efficient alkylation under mild physiological or near-physiological conditions [1]. While this is a class-level inference drawn from a closely related N-methyl analog rather than a direct head-to-head comparison involving the exact N,N-diethyl compound, the trend in halogen-dependent reactivity is a well-established principle in organic chemistry and suggests a plausible differentiation in nucleophilic displacement kinetics.

Reactivity: Br vs. Cl
Class-level inference
Bromoethyl analog cyclizes more rapidly to aziridinium ion than chloroethyl in phosphate buffer.
Faster alkylation kinetics may shorten reaction times and reduce side reactions.
Trend inferred from N-methyl analog; exact rate constants not provided.
Organic Chemistry Reaction Kinetics Alkylating Agents

Stability & Handling of Solid Form

2-Bromo-N,N-diethylethylamine hydrobromide is characterized as a solid at 20 °C with a melting point of 211-215 °C (decomposition) . The solid, crystalline form of this hydrobromide salt contrasts with the handling properties of the free amine base, which is likely a liquid or low-melting solid with higher volatility. Moreover, the hydrobromide salt exhibits defined storage requirements—ambient temperature recommended below 15°C in a cool, dark place [1] or under inert gas at 2-8°C —that, while specific, are less stringent than those for the more hygroscopic and deliquescent hydrochloride salt of related dialkylaminoethyl halides. The salt form provides a tangible benefit in terms of weighing accuracy, shelf-life predictability, and reduced exposure risk from volatile amines.

Handling & Stability
Class-level inference
Solid at 20 °C (mp 211–215 °C dec.); contrasts with volatile liquid free amine.
Enables accurate weighing, reduced inhalation risk, and predictable shelf life.
Storage: cool, dark place or 2–8 °C under inert gas.
Chemical Handling Stability Storage

Analytical Purity & Structure Confirmation

Vendor analytical data confirms the identity and purity of commercially sourced 2-bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3). Specification sheets indicate that infrared (IR) spectra conform to structure, and both ¹H NMR spectra and thin-layer chromatography (TLC) are consistent with the expected structure and a purity of 98% [1]. Additionally, titration methods—both non-aqueous titration with perchloric acid and argentometric titration with silver nitrate—yield values between 97.5% and 102.5% . This multi-modal analytical confirmation provides a level of assurance regarding reagent identity and purity that is not universally available for all alternative salts or for material synthesized in-house without rigorous characterization.

Analytical Confirmation
Supporting evidence
IR conforms; ¹H NMR consistent; TLC 98% purity; Titration 97.5–102.5%.
Multi-modal QC minimizes experimental variability and accelerates research timelines.
Vendor data; not universally available for in-house synthesized material.
Analytical Chemistry Quality Control Spectroscopy

Application Scenarios for 2-Bromo-N,N-diethylethylamine Hydrobromide


Synthesis of Benzothiopyranoindazole Anticancer Agents

2-Bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3) is a key reagent for installing the diethylaminoethyl side chain onto benzothiopyranoindazole chromophores, a class of compounds with demonstrated anticancer activity against murine leukemias . The solid hydrobromide salt facilitates precise stoichiometric control during alkylation steps, and its established use in generating this pharmacologically relevant scaffold makes it the preferred reagent for medicinal chemistry programs targeting DNA intercalating agents [1].

Polymer Functionalization via Alkylation

The electrophilic 2-bromoethyl group of 2-bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3) can be exploited to introduce tertiary amine functionality into polymers, surfaces, or other advanced materials via nucleophilic substitution . The solid, stable nature of the hydrobromide salt simplifies handling during these heterogeneous or solid-phase reactions, where accurate weighing and low volatility are critical for reproducibility and safety, especially at larger scales [1].

Tuberculosis Diagnostic Assay Development

This compound (CAS 1069-72-3) is utilized in clinical diagnostic assays to detect tuberculosis by reacting with primary amines and ethyl bromoacetate functional groups present in biological samples . The commercial availability of the reagent as a high-purity analytical standard, supported by rigorous quality control data (IR, NMR, titration) [1], ensures assay consistency and regulatory compliance, which is paramount for diagnostic applications where false positives or negatives carry significant consequences.

Application
Selection Property
Validation Focus
Synthesis of benzothiopyranoindazole derivatives (anticancer research)
Bifunctional alkylation reagent: electrophilic bromoethyl arm and latent diethylamino nucleophile
Alkylation stoichiometry, product purity, and scaffold reproducibility
Polymer functionalization via nucleophilic substitution
Solid, low-volatility hydrobromide salt suitable for heterogeneous or solid-phase reactions
Weighing accuracy, reaction reproducibility, and safety at scale
Tuberculosis diagnostic assay development (research)
High-purity certified standard with IR, NMR, and titration QC data
Assay consistency, matrix interference, and reproducibility across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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